[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N4.ClH/c5-4(6,7)3-9-2(1-8)10-11-3;/h1,8H2,(H,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDZIMVDOKJDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-99-4 | |
| Record name | [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 196.57 g/mol. The presence of the trifluoromethyl group (CF₃) is known to significantly influence the biological activity of compounds by enhancing binding affinity to target proteins.
| Property | Value |
|---|---|
| CAS Number | 75480800 |
| Molecular Formula | C₄H₆ClF₃N₄ |
| Molecular Weight | 196.57 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.
- Modulation of Cell Signaling Pathways : It affects pathways related to apoptosis and cell proliferation, particularly in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a study reported that compounds similar to this compound displayed IC₅₀ values ranging from 0.12 µM to 2.78 µM against various cancer cell lines such as MCF-7 and HCT-116 .
Table 1: IC₅₀ Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| [3-(trifluoromethyl)-1H-1,2,4-triazole] | MCF-7 | 0.48 |
| [3-(trifluoromethyl)-1H-1,2,4-triazole] | HCT-116 | 0.19 |
| Doxorubicin | MCF-7 | 1.93 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that triazole derivatives can inhibit the growth of various bacteria and fungi by interfering with their metabolic pathways.
Case Study: Antimicrobial Efficacy
A case study evaluated the antimicrobial effects of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Safety and Toxicity
While exploring the biological activities of this compound, safety profiles are crucial. The compound is classified as harmful if swallowed and may cause skin irritation . Therefore, further studies are necessary to evaluate its safety in clinical applications.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored as a precursor for various pharmaceutical agents. Research indicates that derivatives of triazole compounds exhibit promising antimalarial activity. For instance, N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides have been synthesized as potential inhibitors of Plasmodium falciparum dihydropteroate synthase (DHPS), a target for antimalarial drug development .
Antimicrobial Activity
Triazole derivatives are recognized for their broad-spectrum antimicrobial properties. Studies have shown that compounds containing the triazole moiety can inhibit the growth of various fungi and bacteria. The incorporation of the trifluoromethyl group enhances this activity by improving the compound's interaction with microbial targets .
Agricultural Applications
Research has indicated that triazole compounds can act as fungicides. The unique structural features of [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride may contribute to its effectiveness in agricultural formulations aimed at controlling fungal diseases in crops .
Material Science
The compound's ability to form stable complexes with metals makes it useful in material science applications. It has been investigated for its potential use in creating advanced materials with specific electronic or optical properties. For example, studies have shown that triazole-based compounds can be used as ligands in coordination chemistry to develop new catalysts or sensors .
Case Study 1: Antimalarial Drug Development
A study focused on synthesizing N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides demonstrated their potential as antimalarial agents through molecular docking studies. The results indicated strong binding affinities to the active site of DHPS, suggesting that these compounds could serve as effective leads for further development .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various triazole derivatives, this compound exhibited significant activity against Candida albicans and Staphylococcus aureus. This highlights its potential application in developing new antimicrobial therapies .
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimalarial Prototypes | Inhibition of P. falciparum DHPS |
| Antimicrobial Activity | Triazole Derivatives | Effective against C. albicans and S. aureus |
| Agricultural Science | Fungicides | Control of fungal diseases in crops |
| Material Science | Coordination Complexes | Development of new catalysts and sensors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
